molecular formula C8H7N3O B1501226 1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 1142188-46-2

1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B1501226
CAS No.: 1142188-46-2
M. Wt: 161.16 g/mol
InChI Key: GYAYZHQFWDCAHC-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a high-purity chemical intermediate based on the privileged 7-azaindole scaffold, which is of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile building block for the synthesis of novel therapeutic agents, with published research highlighting its application in the development of potent anti-cancer compounds . The 7-azaindole core is a well-recognized framework in the design of kinase inhibitors . Its structure features both a pyridine-type nitrogen and a pyrrole NH group, which can act as a hydrogen bond acceptor and donor, respectively. This allows molecules built on this scaffold to form strong hydrogen bonds in the hinge region of kinase proteins, a key mechanism for achieving inhibitory activity . Recent studies have detailed the use of this specific carboxamide derivative in the design and synthesis of novel compounds evaluated for their efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) . Researchers utilize this core structure to develop new chemical entities, exploring substitutions to optimize potency and selectivity . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)6-3-5-1-2-10-8(5)11-4-6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYZHQFWDCAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672270
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142188-46-2
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer and autoimmune diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

Overview of Biological Activity

This compound derivatives have been primarily studied for their inhibitory effects on Janus Kinases (JAKs), particularly JAK1 and JAK3. These kinases play crucial roles in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases.

Key Biological Activities:

  • JAK Inhibition : Selective inhibition of JAK1 and JAK3, leading to modulation of immune responses.
  • Anticancer Properties : Inhibition of fibroblast growth factor receptors (FGFRs), contributing to reduced tumor cell proliferation and migration.
  • Immunomodulation : Effects on T cell proliferation and fibrogenic gene expression in hepatic stellate cells.

The biological activity of this compound is attributed to its ability to bind selectively to JAK isoforms. For instance, research indicates that certain derivatives exhibit high selectivity for JAK1 over other isoforms like JAK2 and TYK2. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition.

Case Study: JAK1 Inhibition

In a study conducted by Park et al., a derivative named 31g was identified as a potent JAK1-selective inhibitor. It demonstrated significant inhibition of TGF-β-induced migration of hepatic stellate cells at concentrations as low as 0.25 μM, showcasing its potential in treating hepatic fibrosis .

Efficacy in Cancer Treatment

Research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of various cancer cell lines. For example, compound 4h was reported to have IC50 values against FGFRs ranging from 7 to 712 nM, indicating potent activity against breast cancer cell lines . The compound not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities of cancer cells.

Summary of Research Findings

StudyCompoundTargetIC50 ValuesBiological Effect
Park et al. (2021)31gJAK10.25 μM (migration)Inhibits HSC migration
RSC Study (2021)4hFGFR1–37–712 nMInhibits breast cancer cell proliferation
MDPI Study (2020)Various DerivativesJAK3Moderate selectivityImmunomodulation in T cells

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that certain derivatives possess good metabolic stability and oral bioavailability across different animal models, including rats and dogs. This is promising for potential clinical applications. Additionally, modifications aimed at reducing hERG inhibitory activity have been successful, suggesting a favorable safety profile for these compounds .

Scientific Research Applications

Fibroblast Growth Factor Receptor (FGFR) Inhibition

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). A notable study demonstrated that compound 4h exhibited strong inhibitory activity against these receptors with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, making it a promising candidate for cancer therapy targeting aberrant FGFR signaling pathways associated with various tumors .

  • Mechanism of Action : The inhibition of FGFR signaling is crucial for controlling tumor growth and metastasis. The compound was shown to inhibit proliferation and induce apoptosis in breast cancer cell lines (4T1 cells), as well as significantly reduce cell migration and invasion .

Phosphodiesterase 4B (PDE4B) Inhibition

Another significant application of this compound derivatives lies in their role as selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory responses. Compound 11h was highlighted for its ability to inhibit TNF-α release from macrophages exposed to inflammatory stimuli, indicating its potential utility in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

  • Selectivity and Activity : The selectivity of these compounds against PDE4B over other isoforms (like PDE4D) enhances their therapeutic profile by minimizing side effects commonly associated with PDE inhibitors. The SAR (structure-activity relationship) studies revealed that modifications in the amide portion significantly influenced the inhibitory potency against PDE4B .

SGK-1 Kinase Inhibition

Research has also explored the use of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1), a protein kinase involved in electrolyte balance and cell proliferation processes. These compounds may provide therapeutic benefits in renal diseases and cardiovascular disorders by modulating SGK-1 activity, which is often dysregulated in such conditions .

  • Therapeutic Implications : By targeting SGK-1, these compounds could potentially regulate sodium transport and mitigate excessive water retention associated with cardiovascular diseases. This application underscores the versatility of 1H-pyrrolo[2,3-b]pyridine derivatives in addressing multiple pathologies linked to kinase signaling pathways.

Data Summary

Application AreaCompound/DerivativeTargetKey Findings
Cancer Therapy4hFGFR1, FGFR2, FGFR3Potent inhibition; induces apoptosis in breast cancer cells
Inflammatory Diseases11hPDE4BSelective inhibition; reduces TNF-α release from macrophages
Renal/CardiovascularVariousSGK-1Potential regulation of electrolyte balance; treats renal diseases

Case Study 1: FGFR Inhibition in Breast Cancer

A study focused on the synthesis and evaluation of various 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated that compound 4h not only inhibited FGFRs but also showed significant anti-tumor effects in vivo. The results indicated a promising avenue for developing targeted therapies against breast cancer driven by FGFR dysregulation .

Case Study 2: PDE4B Inhibition for COPD

In another investigation, compound 11h was tested for its effects on pro-inflammatory cytokine release from macrophages. The findings suggested that this compound could serve as a lead candidate for further development aimed at treating chronic inflammatory diseases like COPD due to its favorable pharmacological profile .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro-substituted derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergo nucleophilic substitution at the 4-position. This reactivity is leveraged to introduce diverse functional groups for structure-activity relationship (SAR) studies.

Reaction Type Reagents/Conditions Products Key Findings
Amine substitutionPrimary/secondary amines, K₂CO₃, DMF, 80°C4-Amino-pyrrolopyridine carboxamide derivativesEnhanced JAK3 inhibition with cycloalkylamino groups
Alkoxy substitutionAlcohols, NaH, THF, reflux4-Alkoxy-pyrrolopyridine carboxamide derivativesImproved solubility and metabolic stability

Research Insights :

  • Substitution with cycloalkylamino groups (e.g., cyclopentylamino) at the 4-position increased JAK3 inhibitory activity by >200-fold compared to unsubstituted analogs .

  • Steric hindrance from bulky substituents reduced off-target effects (e.g., hERG inhibition) while maintaining potency.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative.

Reaction Type Reagents/Conditions Products Key Findings
Acidic hydrolysisHCl (6M), H₂O, reflux1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidReduced biological activity due to loss of amide interactions
Basic hydrolysisNaOH (2M), EtOH, 60°CSame as aboveCarboxylic acid derivatives used as intermediates for further functionalization

Structural Impact :

  • Hydrolysis disrupts hydrogen bonding with kinase hinge regions (e.g., JAK3 Glu903), critical for target engagement .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of halogenated derivatives.

Reaction Type Reagents/Conditions Products Key Findings
Suzuki-Miyaura couplingArylboronic acids, Pd(PPh₃)₄, K₂CO₃, DMFBiaryl-pyrrolopyridine carboxamide derivativesImproved FGFR1/2/3 inhibition (IC₅₀ = 7–25 nM)
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene 4-Arylaminopyrrolopyridine carboxamidesOptimized pharmacokinetics for oral administration

Case Study :

  • Compound 4h (FGFR inhibitor) showed potent anti-proliferative effects in 4T1 breast cancer cells (IC₅₀ = 0.8 μM) via disruption of FGFR signaling .

Oxidation and Reduction Reactions

The carboxamide group and heterocyclic core participate in redox transformations.

Reaction Type Reagents/Conditions Products Key Findings
Amide reductionLiAlH₄, THF, 0°C → rt1H-Pyrrolo[2,3-b]pyridine-5-methylamineLoss of kinase selectivity due to altered binding mode
Pyridine ring oxidationmCPBA, CH₂Cl₂, 25°CN-Oxide derivativesIncreased polarity but reduced cell permeability

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1203498-99-0): Chlorination at the 3-position enhances metabolic stability but reduces solubility, limiting oral bioavailability .
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine : Bromine substitution at the 5-position improves electrophilic reactivity, enabling cross-coupling reactions for further functionalization .

Alkylation at N1

Alkylation of the pyrrole nitrogen (e.g., 5-bromo-1-butyl-1H-pyrrolo[2,3-b]pyridine ) increases lipophilicity, enhancing blood-brain barrier penetration. However, this modification diminishes JAK3 selectivity due to steric hindrance in the kinase active site .

JAK3 Inhibition vs. Off-Target Effects

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives exhibit superior JAK3 inhibition (IC₅₀ = 2–50 nM) compared to analogs like 1H-pyrrolo[3,2-c]pyridine-4-carboxamide (IC₅₀ > 500 nM) . However, early derivatives showed off-target hERG channel inhibition (IC₅₀ = 1–5 μM), necessitating structural optimization to mitigate cardiotoxicity .

Covalent Dual Inhibitors

Derivatives such as 3-(3-acrylamidophenyl)-N-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 32e) act as covalent dual inhibitors of BMX and JAK3 kinases. The acrylamide moiety enables irreversible binding to cysteine residues, enhancing potency but raising concerns about long-term safety .

Structure-Activity Relationship (SAR) Insights

Key SAR findings (Table 1):

Position Modification Effect on Activity Source
C4 Electron-withdrawing groups (e.g., -CF₃) ↑ JAK3 inhibition (IC₅₀ = 3 nM)
C5 Carboxamide retention Essential for ATP-binding site interaction
N1 Bulky alkyl groups (e.g., -SiPr³) ↓ hERG inhibition (IC₅₀ > 30 μM)

Clinical and Commercial Derivatives

Peficitinib (4-[(5-hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide hydrobromide) exemplifies a clinically optimized derivative. Its adamantane substituent at C4 enhances both JAK3 selectivity (IC₅₀ = 3.9 nM) and metabolic stability, achieving 80% oral bioavailability in humans .

Preparation Methods

Protection and Ortho-Lithiation

  • Starting material: 4-chloro-1H-pyrrolo[2,3-b]pyridine (compound 3).
  • Protection of the pyrrole nitrogen is achieved by treatment with triisopropylsilyl chloride (TIPSCl) and sodium hydride (NaH) in dimethylformamide (DMF) at 5°C, yielding compound 7.
  • Ortho-lithiation at the C5 position is performed using sec-butyllithium (sec-BuLi) at −78°C, followed by addition of ethyl chloroformate to introduce an ethyl ester group, affording compound 8.
  • Deprotection of the TIPS group is done using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.

Hydrolysis and Amidation

  • The ethyl ester group in compound 8 is hydrolyzed under basic conditions (1 M NaOH in ethanol at 60°C) to give the corresponding carboxylic acid.
  • Amidation is carried out by activation of the acid with carbonyldiimidazole (CDI) in DMF followed by reaction with aqueous ammonia at room temperature, yielding the carboxamide intermediate (compound 10).

Nucleophilic Substitution at C4 Position

  • The key functionalization involves nucleophilic substitution of the chlorine at the C4 position with various amines under microwave irradiation (150–160°C) in the presence of N,N-diisopropylethylamine (DIPEA) and solvents such as n-butanol or N-methyl-2-pyrrolidone (NMP).
  • This step affords a series of C4-substituted 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives (compounds 11a–k).

Alternative Route via Ester Hydrolysis Post-Substitution

  • An alternative synthetic route involves first substituting the C4 position on the ester intermediate 8 with amines under microwave conditions to get compounds 12a–c.
  • Subsequent hydrolysis of the ester groups yields carboxylic acids 13a–c.
  • Final amidation with aqueous ammonia using coupling agents 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces the desired carboxamide derivatives 14a–c.

Reagents and Conditions Summary Table

Step Reagents/Conditions Temperature Time/Notes Product/Intermediate
Protection TIPSCl, NaH, DMF 5°C Stir 1 h Compound 7
Ortho-Lithiation & Esterification sec-BuLi, ethyl chloroformate, THF −78°C Followed by TBAF deprotection Compound 8
Ester Hydrolysis 1 M NaOH, EtOH 60°C Basic hydrolysis Carboxylic acid (post-hydrolysis)
Amidation CDI, DMF, then 28% NH4OH Room temperature Amidation to carboxamide Compound 10
C4 Nucleophilic Substitution Amines, DIPEA, n-BuOH or NMP, microwave irradiation 150–160°C Microwave-assisted substitution Compounds 11a–k
Alternative Amidation Route HOBt, EDC, DMF, NH4OH 55–60°C Coupling agents for amidation Compounds 14a–c

Detailed Research Findings

  • The microwave-assisted nucleophilic substitution at the C4 position significantly improves reaction rates and yields compared to conventional heating.
  • Protection of the pyrrole nitrogen is crucial to direct lithiation regioselectively at the C5 position.
  • The use of CDI for amidation is efficient and mild, preventing side reactions.
  • Alternative amidation via HOBt/EDC coupling allows introduction of amide functionality after C4 substitution and ester hydrolysis, offering synthetic flexibility.
  • The synthetic procedures have been validated with characterization data including ^1H NMR and mass spectrometry confirming the structures and purity of intermediates and final products.

Reaction Scheme Summary

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine (3)
    → (TIPSCl, NaH) → Protected intermediate (7)
    → (sec-BuLi, ethyl chloroformate) → Ester intermediate (8)
    → (TBAF) → Deprotected ester (8)
    → (NaOH hydrolysis) → Carboxylic acid
    → (CDI, NH4OH) → Carboxamide intermediate (10)
    → (Amines, DIPEA, microwave) → C4-substituted carboxamide derivatives (11a–k)

  • Alternatively: Ester intermediate (8) → (Amines, microwave) → C4-substituted esters (12a–c) → (Hydrolysis) → Carboxylic acids (13a–c) → (HOBt, EDC, NH4OH) → Carboxamide derivatives (14a–c)

Q & A

Q. What in vitro assays are used to evaluate the biological activity of these compounds, particularly in immunomodulation?

  • Enzyme inhibition assays : JAK3 inhibition is measured using recombinant kinase domains, with IC₅₀ values determined via fluorescence polarization .
  • Cellular assays : IL-2-dependent T-cell proliferation assays are employed to validate immunomodulatory effects .
  • Selectivity profiling : Parallel screening against JAK1, JAK2, and TYK2 ensures target specificity (e.g., JAK3 selectivity ratios >100-fold) .

Advanced Research Questions

Q. How does the structure-activity relationship (SAR) of C4-substituents influence JAK3 inhibition potency and selectivity?

  • Electron-withdrawing groups (e.g., Cl at C4) enhance binding affinity by interacting with hydrophobic pockets in JAK3’s ATP-binding site .
  • Bulky substituents (e.g., hydroxyadamantyl) improve selectivity via steric clashes with JAK1/2, as shown in Table 2 of SAR studies .
  • Polar groups (e.g., dioxolane) may reduce membrane permeability, necessitating prodrug strategies .

Q. What molecular interactions underpin the selectivity of this compound derivatives for JAK3 over JAK1/2?

  • Co-crystal structures (e.g., Peficitinib with JAK1) reveal three hydrogen bonds between the carboxamide group and hinge residues (Glu957, Leu959) .
  • The hydroxyadamantyl group forms a water-mediated H-bond with Asn1008 in JAK3, absent in JAK1/2, explaining selectivity .
  • Hydrophobic interactions with Val836 (JAK3) vs. larger residues (e.g., Leu959 in JAK1) further differentiate binding .

Q. How can researchers resolve contradictions in potency data across different biological assays (e.g., enzymatic vs. cellular)?

  • Solubility limitations : Poor solubility in cellular media (e.g., DMEM) may artificially reduce apparent potency. Use of solubilizing agents (e.g., DMSO ≤0.1%) or prodrugs (e.g., dioxolane-protected derivatives) can mitigate this .
  • Off-target effects : Counter-screening against related kinases (e.g., FGFRs) and proteomic profiling (e.g., KINOMEscan) identifies confounding targets .
  • Metabolic instability : LC-MS/MS analysis of compound stability in hepatocyte models clarifies discrepancies .

Q. What computational strategies are effective in designing novel derivatives with improved pharmacokinetic (PK) profiles?

  • Docking studies : Molecular dynamics simulations using JAK3 crystal structures (PDB: 4LBC) prioritize substituents with optimal binding energies .
  • ADME prediction : Tools like SwissADME forecast logP (aim for 2–4) and aqueous solubility (>50 μM) to guide synthetic efforts .
  • QSAR models : Regression analysis of substituent hydrophobicity (π) and molar refractivity (MR) correlates with bioavailability .

Q. How does chirality at the adamantyl group (e.g., in Peficitinib) impact biological activity and metabolic stability?

  • The (1R,3S)-hydroxyadamantyl configuration in Peficitinib enhances JAK3 binding by 10-fold compared to its enantiomer, as shown in stereoisomer studies .
  • Chiral centers influence CYP450-mediated oxidation rates; the (1R,3S) form exhibits slower hepatic clearance in rat models .

Q. What are the challenges in achieving oral bioavailability for these compounds, and how can they be addressed?

  • Low solubility : Incorporation of ionizable groups (e.g., tertiary amines) or formulation as salts (e.g., hydrobromide) improves dissolution .
  • First-pass metabolism : Structural shielding of metabolically labile sites (e.g., replacing methyl groups with trifluoromethyl) reduces CYP3A4 degradation .
  • Permeability : Prodrug strategies (e.g., esterification of carboxamide) enhance intestinal absorption, as demonstrated in rat PK studies .

Q. Are there alternative therapeutic targets (beyond JAKs) for this compound derivatives?

  • FGFR inhibition : 5-amino-1-methyl derivatives show IC₅₀ values <100 nM against FGFR1-3 in kinase assays .
  • Phosphodiesterase (PDE) modulation : Analogues with trifluoromethyl groups exhibit PDE4B inhibition (IC₅₀ = 320 nM), suggesting potential in inflammatory diseases .
  • Anticancer activity : Derivatives with electron-deficient substituents (e.g., nitro groups) demonstrate pro-apoptotic effects in leukemia cell lines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine-5-carboxamide

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